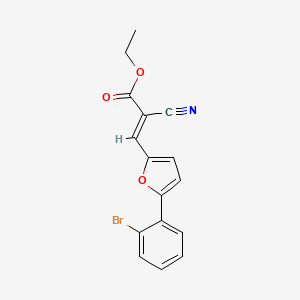![molecular formula C12H11F2NO2S B11642682 methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate](/img/structure/B11642682.png)
methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate typically involves the reaction of 2-methyl-1H-indole-3-thiol with methyl 2,2-difluoro-2-bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For instance, it may interact with nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules, thereby maintaining intestinal homeostasis and impacting liver metabolism and immune response .
類似化合物との比較
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A reagent used for trifluoromethylation and perfluoroalkylation reactions.
[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate: Another indole derivative with potential biological activities.
Uniqueness
Methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate is unique due to its specific combination of the indole moiety with difluoro and sulfanyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C12H11F2NO2S |
|---|---|
分子量 |
271.28 g/mol |
IUPAC名 |
methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H11F2NO2S/c1-7-10(18-12(13,14)11(16)17-2)8-5-3-4-6-9(8)15-7/h3-6,15H,1-2H3 |
InChIキー |
SXPRPSIWSHFDTE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)SC(C(=O)OC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B11642608.png)
![2-{[5-(1,3-benzothiazol-2-yl)-4-(2-chlorophenyl)-3-cyano-6-phenyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11642614.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11642615.png)
![(5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642621.png)
![methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642628.png)
![N,N'-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B11642632.png)
![(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642636.png)
![2-fluoro-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11642641.png)
![1-[(4-Butoxy-3-methoxybenzoyloxy)methyl]-5-methyl-decahydroquinolizin-5-ium](/img/structure/B11642645.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11642649.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642650.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11642660.png)
![6-ethyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11642663.png)
